molecular formula C16H18BrN3O2S B2565798 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2565798
M. Wt: 396.3 g/mol
InChI Key: YQCPJIIUVUCIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C16H18BrN3O2S and its molecular weight is 396.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Intermolecular Interactions in Antipyrine-like Derivatives : This research focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, revealing insights into hydrogen bonding and π-interactions. These findings can be pertinent to understanding the molecular interactions and stabilization mechanisms of structurally similar compounds like 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Saeed et al., 2020).

Antimicrobial Activity

Design, Synthesis, and QSAR Studies of Pyrazol-5-ones : Analogous compounds have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Heterocyclic Synthesis

Synthesis of Pyridine and Thienopyridine Derivatives : The study on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives indicates the versatility of pyrazole and thiazole derivatives in heterocyclic chemistry, which could be extended to the synthesis and functionalization of compounds like this compound (Gad-Elkareem et al., 2011).

Bioconjugation and Drug Synthesis

An Amino Acid Bioconjugate of an Organoplatinum Complex : The synthesis and structure characterization of a bioconjugate involving a tris(pyrazolyl)borate ligand coupled to l-phenylalanine-tert-butylester showcases the potential for bioconjugation techniques in drug design and delivery systems, relevant to the modification and application of complex molecules like this compound (Kuchta et al., 2007).

Future Directions

The future directions for this compound would depend on its properties and potential applications. Pyrazole derivatives are a topic of ongoing research in medicinal chemistry .

Properties

IUPAC Name

4-bromo-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCPJIIUVUCIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.